REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11](=[O:12])[NH:10][NH:9][C:8]2=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S([O-])([O-])(=O)=O.[Na+].[Na+].[N+]([O-])=O>C(Cl)Cl>[C:1]1([N:7]2[C:8](=[O:13])[N:9]=[N:10][C:11]2=[O:12])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3,^1:20|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(NNC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(NNC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled in ice
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
as obtained
|
Type
|
CUSTOM
|
Details
|
purified by sublimation (at 100°C and 10-5 mm of mercury)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1C(N=NC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |